molecular formula C16H14N2OS2 B14159526 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 851623-62-6

2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14159526
CAS No.: 851623-62-6
M. Wt: 314.4 g/mol
InChI Key: JMFROYTUTIQHQF-UHFFFAOYSA-N
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Description

2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the thiazole derivative with chloroacetyl chloride followed by amination with thiophen-2-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and other functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the thiophene moiety.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the thiazole and phenyl groups.

    2-(2-thiophen-1,3-thiazol-4-yl)-N-(phenylmethyl)acetamide: Similar structure but with different substituents.

Uniqueness

2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the thiazole, phenyl, and thiophene groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

851623-62-6

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H14N2OS2/c19-15(17-10-14-7-4-8-20-14)9-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,19)

InChI Key

JMFROYTUTIQHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=CS3

solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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